molecular formula C12H10F2N2OS B4720369 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B4720369
M. Wt: 268.28 g/mol
InChI Key: MCPVIKHHVVVGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, also known as DMF 2.0, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 0.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 is not fully understood, but it is believed to involve the inhibition of cell proliferation through the induction of apoptosis. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been shown to selectively target cancer cells, with minimal toxicity to normal cells.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been shown to have significant effects on various biochemical and physiological processes. In cancer cells, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been shown to induce cell cycle arrest and apoptosis, while in normal cells, it has been shown to have antioxidant and anti-inflammatory effects. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has also been shown to have potential neuroprotective effects, with studies suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0. One area of interest is the development of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0-based metal-organic frameworks with enhanced gas storage and separation properties. Another area of interest is the investigation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0's potential as a neuroprotective agent, with studies focusing on its effects on neuronal cell death and synaptic function. Additionally, further studies are needed to elucidate the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 and to optimize its anti-tumor activity.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has shown potential in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been studied for its potential as an anti-tumor agent, with promising results in vitro. In material science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide 2.0 has been studied for its potential as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c1-6-7(2)18-12(15-6)16-11(17)10-8(13)4-3-5-9(10)14/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPVIKHHVVVGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.